molecular formula C11H18N2O2 B7178430 1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide

1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide

Cat. No.: B7178430
M. Wt: 210.27 g/mol
InChI Key: UYJLQBQKTWZMBM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as trypsin-1 and prothrombin, influencing their activity and leading to various biological effects . The compound’s structure allows it to fit into the active sites of these enzymes, modulating their function and potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-cyclopropylpropanoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11(15)9-2-1-7-13(9)10(14)6-5-8-3-4-8/h8-9H,1-7H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLQBQKTWZMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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